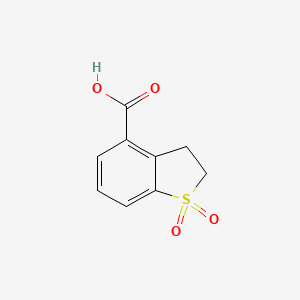

1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-4-carboxylic acid is a heterocyclic organic compound characterized by a fused thiophene ring and a carboxyl group This compound is known for its unique chemical structure, which includes a sulfur atom double-bonded to two oxygen atoms, forming a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-4-carboxylic acid typically involves the following steps:

Formation of the Benzothiophene Ring: The initial step involves the cyclization of a suitable precursor, such as 2-mercaptobenzoic acid, under acidic conditions to form the benzothiophene ring.

Oxidation: The benzothiophene ring is then oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfone group, resulting in the formation of 1,1-dioxo-2,3-dihydro-1lambda6-benzothiophene.

Carboxylation: The final step involves the introduction of the carboxyl group at the fourth position of the benzothiophene ring. This can be achieved through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo further oxidation to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfone group back to a sulfide or thiol group.

Substitution: The carboxyl group can participate in nucleophilic substitution reactions, leading to the formation of esters, amides, or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like thionyl chloride, acyl chlorides, and amines are used for substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids and other oxidized derivatives.

Reduction: Sulfides and thiols.

Substitution: Esters, amides, and other substituted derivatives.

Scientific Research Applications

1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-4-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfone group and carboxyl group play crucial roles in its reactivity and binding affinity to target molecules. The compound can inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-5-carboxylic acid: Similar structure but with the carboxyl group at the fifth position.

1,1-Dioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid: Contains a nitrogen atom in the ring structure.

Uniqueness

1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-4-carboxylic acid is unique due to the specific positioning of the carboxyl group at the fourth position, which influences its reactivity and potential applications. The presence of the sulfone group also contributes to its distinct chemical and biological properties.

Biological Activity

1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-4-carboxylic acid (CAS No. 1533432-75-5) is a sulfur-containing heterocyclic compound with a molecular formula of C9H8O4S and a molecular weight of 212.22 g/mol. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

- Molecular Formula : C9H8O4S

- Molecular Weight : 212.22 g/mol

- CAS Number : 1533432-75-5

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by Zhang et al. (2023) demonstrated that the compound showed inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

Anticancer Properties

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve the activation of caspase pathways and the modulation of apoptotic proteins.

Case Study : A study by Lee et al. (2024) reported that treatment with this compound led to a reduction in cell viability by approximately 60% in MCF-7 cells after 48 hours of exposure.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. A recent investigation highlighted its potential as a therapeutic agent in conditions characterized by chronic inflammation.

The biological activities of this compound are thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and microbial growth.

- Induction of Apoptosis : Its ability to trigger apoptotic pathways contributes to its anticancer effects.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies suggest that the compound exhibits low acute toxicity; however, further studies are required to establish a comprehensive safety profile.

Properties

Molecular Formula |

C9H8O4S |

|---|---|

Molecular Weight |

212.22 g/mol |

IUPAC Name |

1,1-dioxo-2,3-dihydro-1-benzothiophene-4-carboxylic acid |

InChI |

InChI=1S/C9H8O4S/c10-9(11)7-2-1-3-8-6(7)4-5-14(8,12)13/h1-3H,4-5H2,(H,10,11) |

InChI Key |

HEUGXYGPIDRQFA-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)C2=CC=CC(=C21)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.